Cas no 1261895-87-7 (1-(3-Bromo-5-chlorophenyl)pyrrolidine)
1-(3-Bromo-5-chlorophenyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Bromo-5-chlorophenyl)pyrrolidine
- 1-Bromo-3-chloro-5-pyrrolidinobenzene
- 1-(3-Bromo-5-chlorophenyl)-pyrrolidine
- 1261895-87-7
- A889590
- DB-362769
- DTXSID50682178
- F87047
- CS-0443980
- AKOS015834247
- MFCD18311877
- BS-20139
- Pyrrolidine, 1-(3-bromo-5-chlorophenyl)-
-
- MDL: MFCD18311877
- Inchi: 1S/C10H11BrClN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2
- InChI Key: ZUVZTBKZTVMAIC-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1)N1CCCC1)Cl
Computed Properties
- Exact Mass: 258.97600
- Monoisotopic Mass: 258.97634g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24000
- LogP: 3.76770
1-(3-Bromo-5-chlorophenyl)pyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-Bromo-5-chlorophenyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005360-5g |
1-(3-Bromo-5-chlorophenyl)pyrrolidine |
1261895-87-7 | 95% | 5g |
400.00 USD | 2021-06-01 | |
| TRC | B416083-10mg |
1-(3-Bromo-5-chlorophenyl)pyrrolidine |
1261895-87-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B416083-50mg |
1-(3-Bromo-5-chlorophenyl)pyrrolidine |
1261895-87-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B416083-100mg |
1-(3-Bromo-5-chlorophenyl)pyrrolidine |
1261895-87-7 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM198414-5g |
1-(3-Bromo-5-chlorophenyl)pyrrolidine |
1261895-87-7 | 95% | 5g |
$320 | 2021-08-05 | |
| abcr | AB311081-1 g |
1-(3-Bromo-5-chlorophenyl)pyrrolidine; 97% |
1261895-87-7 | 1g |
€127.00 | 2023-04-26 | ||
| abcr | AB311081-5 g |
1-(3-Bromo-5-chlorophenyl)pyrrolidine; 97% |
1261895-87-7 | 5g |
€297.00 | 2023-04-26 | ||
| abcr | AB311081-10 g |
1-(3-Bromo-5-chlorophenyl)pyrrolidine; 97% |
1261895-87-7 | 10g |
€467.00 | 2023-04-26 | ||
| abcr | AB311081-25 g |
1-(3-Bromo-5-chlorophenyl)pyrrolidine; 97% |
1261895-87-7 | 25g |
€807.00 | 2023-04-26 | ||
| abcr | AB311081-1g |
1-(3-Bromo-5-chlorophenyl)pyrrolidine, 97%; . |
1261895-87-7 | 97% | 1g |
€127.00 | 2025-04-21 |
1-(3-Bromo-5-chlorophenyl)pyrrolidine Suppliers
1-(3-Bromo-5-chlorophenyl)pyrrolidine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(3-Bromo-5-chlorophenyl)pyrrolidine
1-(3-Bromo-5-chlorophenyl)pyrrolidine: A Comprehensive Overview
1-(3-Bromo-5-chlorophenyl)pyrrolidine, also known by its CAS number CAS No. 1261895-87-7, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyrrolidine ring, a five-membered saturated ring with one nitrogen atom, substituted with a bromine and chlorine atom at the 3 and 5 positions of the phenyl group, respectively. The unique combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.
The synthesis of 1-(3-Bromo-5-chlorophenyl)pyrrolidine typically involves multi-step organic reactions, often utilizing bromination and chlorination techniques followed by cyclization to form the pyrrolidine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these transformations under mild conditions. These developments have significantly contributed to the scalability of this compound for industrial applications.
In terms of physical properties, 1-(3-Bromo-5-chlorophenyl)pyrrolidine exhibits a melting point of approximately 98°C and a boiling point around 240°C under standard atmospheric pressure. Its solubility in common organic solvents like dichloromethane and THF is moderate, while it shows limited solubility in polar solvents such as water. These properties make it suitable for use in various organic reactions where controlled solubility is required.
The chemical reactivity of 1-(3-Bromo-5-chlorophenyl)pyrrolidine is influenced by the electron-withdrawing effects of the bromine and chlorine substituents on the phenyl ring. These groups deactivate the aromatic ring towards electrophilic substitution but enhance nucleophilic aromatic substitution under specific conditions. Recent studies have demonstrated that this compound can act as a versatile building block in medicinal chemistry, particularly in the design of bioactive molecules targeting various therapeutic areas.
One of the most promising applications of 1-(3-Bromo-5-chlorophenyl)pyrrolidine lies in its potential as a precursor for drug development. Researchers have explored its use in constructing complex heterocyclic frameworks that mimic natural product structures. For instance, this compound has been employed in the synthesis of alkaloid-inspired molecules, which exhibit potent anti-cancer and anti-inflammatory activities. The ability to modify the substituents on the phenyl ring further expands its utility in drug design.
In addition to its role in pharmaceuticals, 1-(3-Bromo-5-chlorophenyl)pyrrolidine has found applications in materials science, particularly as a component in advanced polymers and coatings. Its unique electronic properties make it suitable for use in high-performance materials that require resistance to environmental factors such as UV radiation and thermal degradation.
The toxicological profile of 1-(3-Bromo-5-chlorophenyl)pyrrolidine has also been investigated to ensure its safe handling and use. Studies indicate that exposure to this compound may cause mild irritation to skin and eyes; however, acute toxicity is low when proper safety precautions are followed. Regulatory agencies have established guidelines for workplace exposure limits based on these findings.
In conclusion, 1-(3-Bromo-5-chlorophenyl)pyrrolidine, with its CAS number CAS No. 1261895-87-7, represents a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as an essential tool for scientists and engineers seeking innovative solutions in drug discovery and materials development.
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